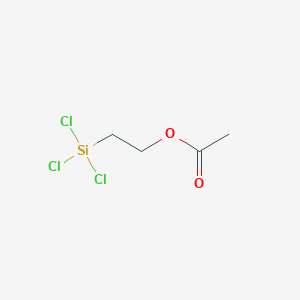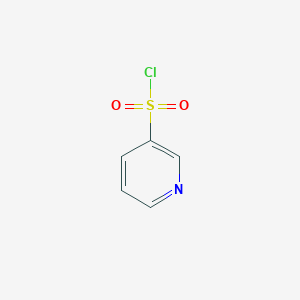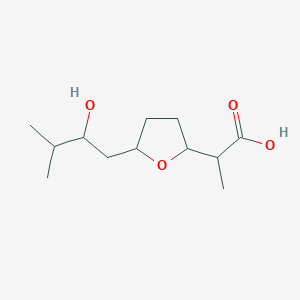
Carbamic acid, (hydroxymethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl carbamate is a colorless and odorless compound that is soluble in water and other polar solvents. It is a versatile compound that has several applications in chemical synthesis and research. Methyl carbamate is used as a reagent in organic synthesis and is also used in the preparation of other compounds. In addition, it has several applications in the field of biochemistry and pharmacology.
Mechanism of Action
Methyl carbamate is a carbamate compound that inhibits the activity of acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in muscle contraction and other physiological processes. Inhibition of AChE leads to an accumulation of acetylcholine, which can lead to overstimulation of the nervous system. This can cause a range of symptoms, including muscle weakness, respiratory failure, and convulsions.
Biochemical and Physiological Effects:
Methyl carbamate has several biochemical and physiological effects. It inhibits the activity of AChE, which can lead to overstimulation of the nervous system. This can cause a range of symptoms, including muscle weakness, respiratory failure, and convulsions. Methyl carbamate can also cause oxidative stress, which can lead to cell damage and death.
Advantages and Limitations for Lab Experiments
Methyl carbamate has several advantages and limitations for lab experiments. It is a versatile compound that can be used in a range of experiments. It is also relatively easy to synthesize and is readily available. However, methyl carbamate is toxic and can be hazardous to handle. It also has a short half-life, which can make it difficult to study in vivo.
Future Directions
There are several future directions for the study of methyl carbamate. One area of research is the development of new carbamate pesticides that are more effective and less toxic. Another area of research is the study of the mechanism of action of methyl carbamate and other carbamate compounds. This could lead to the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, there is a need for more research on the toxicity of methyl carbamate and other carbamate compounds. This could lead to the development of new safety guidelines for the handling and use of these compounds.
In conclusion, methyl carbamate is a versatile compound that has several applications in chemical synthesis and research. It has several advantages and limitations for lab experiments and has several future directions for research. The study of methyl carbamate and other carbamate compounds has the potential to lead to the development of new drugs and safety guidelines for the handling and use of these compounds.
Synthesis Methods
Methyl carbamate can be synthesized by several methods, including the reaction of methanol with urea or phosgene. The reaction of methanol with urea yields methyl carbamate and ammonia. The reaction of phosgene with methanol and ammonia also yields methyl carbamate. Methyl carbamate can also be synthesized by the reaction of methylamine with carbon dioxide.
Scientific Research Applications
Methyl carbamate has several applications in scientific research. It is used as a reagent in organic synthesis and is also used in the preparation of other compounds. Methyl carbamate is used in the synthesis of carbamate pesticides, which are widely used in agriculture. In addition, it has several applications in the field of biochemistry and pharmacology. Methyl carbamate is used as a substrate in the study of enzyme kinetics. It is also used in the study of the mechanism of action of certain drugs.
properties
CAS RN |
15438-65-0 |
|---|---|
Product Name |
Carbamic acid, (hydroxymethyl)-, methyl ester |
Molecular Formula |
C3H7NO3 |
Molecular Weight |
105.09 g/mol |
IUPAC Name |
methyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C3H7NO3/c1-7-3(6)4-2-5/h5H,2H2,1H3,(H,4,6) |
InChI Key |
QLIOROOVARTAMQ-UHFFFAOYSA-N |
SMILES |
COC(=O)NCO |
Canonical SMILES |
COC(=O)NCO |
Other CAS RN |
15438-65-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)
![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)
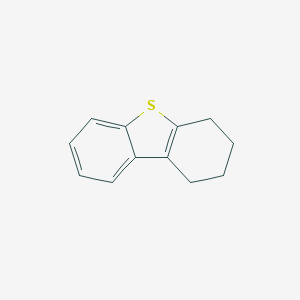

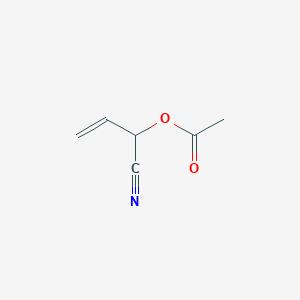
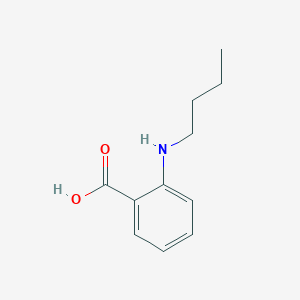
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)

